3-((1-(2-(methylthio)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(2-(methylthio)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a piperidine ring, a triazole ring, and a benzoyl group with a methylthio substituent
Preparation Methods
The synthesis of 3-((1-(2-(methylthio)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route often starts with the preparation of the piperidine intermediate, followed by the introduction of the benzoyl group and the triazole ring. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as catalytic hydrogenation, selective oxidation, and controlled crystallization.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms under basic conditions. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath). Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-((1-(2-(methylthio)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules.
Medicine: Preliminary studies suggest its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique molecular structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 3-((1-(2-(methylthio)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, the triazole ring may interact with metal ions in enzyme active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
When compared to similar compounds, 3-((1-(2-(methylthio)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(2-(methylthio)benzoyl)piperidine: Lacks the triazole ring, resulting in different chemical reactivity and biological activity.
4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one: Lacks the piperidine and benzoyl groups, leading to distinct properties and applications.
3-(benzoyl)piperidine: Does not contain the methylthio and triazole functionalities, affecting its overall behavior in chemical and biological systems.
Properties
IUPAC Name |
4-(2-methylphenyl)-3-[[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-16-7-3-5-9-19(16)27-21(24-25-23(27)29)15-17-11-13-26(14-12-17)22(28)18-8-4-6-10-20(18)30-2/h3-10,17H,11-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNIDJIOUBMTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC=CC=C4SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.